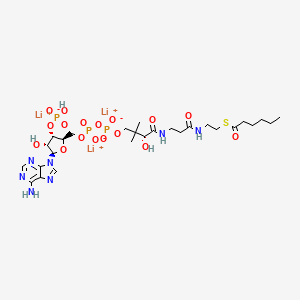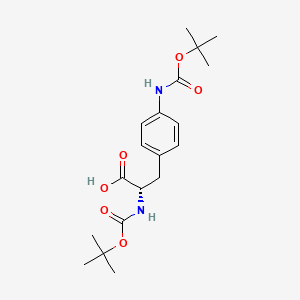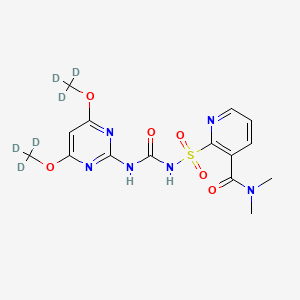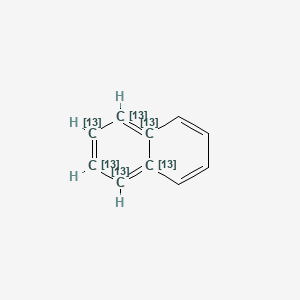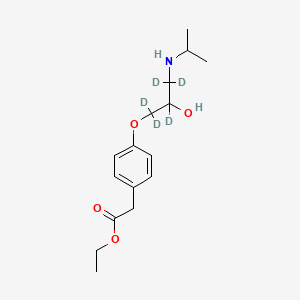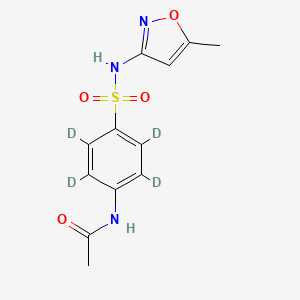
N-Acetyl Sulfamethoxazole-d4 (major)
Overview
Description
N-Acetyl Sulfamethoxazole-d4 (major) is a stable isotope-labeled compound used primarily as an internal standard in analytical chemistry. It is a derivative of sulfamethoxazole, a sulfonamide antibiotic. The compound is labeled with deuterium, which replaces specific hydrogen atoms, allowing for precise quantification in mass spectrometry applications .
Mechanism of Action
Target of Action
N-Acetyl Sulfamethoxazole-d4 (major) is a stable isotope-labeled metabolite of Sulfamethoxazole . Its primary targets are the same as those of Sulfamethoxazole, which is a synthetic antimicrobial agent used to treat various bacterial infections .
Mode of Action
N-Acetyl Sulfamethoxazole-d4 (major) functions as an internal standard for the quantification of Sulfamethoxazole in biological samples using mass spectrometry . It acts by replacing specific hydrogen atoms with deuterium, allowing for accurate measurement of Sulfamethoxazole levels in experimental samples .
Biochemical Pathways
The biochemical pathways affected by N-Acetyl Sulfamethoxazole-d4 (major) are the same as those affected by Sulfamethoxazole. Sulfamethoxazole belongs to the class of sulfonamide drugs, which inhibit bacterial synthesis of dihydrofolic acid, thereby suppressing bacterial growth and reproduction .
Pharmacokinetics
Through its isotopic labeling, N-Acetyl Sulfamethoxazole-d4 enables the measurement and analysis of the pharmacokinetics, metabolism, and distribution of Sulfamethoxazole in experimental studies without affecting its biological activity .
Result of Action
The result of N-Acetyl Sulfamethoxazole-d4’s action involves facilitating the accurate and reliable quantification of Sulfamethoxazole levels, contributing to the understanding of its behavior and interactions within biological systems .
Biochemical Analysis
Biochemical Properties
N-Acetyl Sulfamethoxazole-d4 (major) is a synthetic antimicrobial drug used to treat various bacterial infections, particularly respiratory and urinary tract infections . It belongs to the class of sulfonamide drugs, which inhibit the growth and reproduction of bacteria by blocking the synthesis of dihydrofolic acid .
Cellular Effects
The cellular effects of N-Acetyl Sulfamethoxazole-d4 (major) are primarily related to its antimicrobial activity. By inhibiting the synthesis of dihydrofolic acid, it disrupts bacterial growth and reproduction .
Molecular Mechanism
The molecular mechanism of N-Acetyl Sulfamethoxazole-d4 (major) involves serving as a reference molecule for the precise determination of sulfamethoxazole concentrations in various biological matrices . Through its isotopic labeling, N-Acetyl Sulfamethoxazole-d4 enables the measurement and analysis of the pharmacokinetics, metabolism, and distribution of sulfamethoxazole in experimental studies without affecting its biological activity .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under inert atmosphere and is typically stored in a -20°C freezer .
Metabolic Pathways
It is known that sulfamethoxazole, the parent compound of N-Acetyl Sulfamethoxazole-d4 (major), is involved in the folate synthesis pathway in bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl Sulfamethoxazole-d4 (major) involves the acetylation of sulfamethoxazole-d4. The reaction typically occurs under mild conditions using acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of N-Acetyl Sulfamethoxazole-d4 (major) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures, including mass spectrometry and nuclear magnetic resonance spectroscopy, to confirm its purity and isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl Sulfamethoxazole-d4 (major) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: N-Acetyl Sulfamethoxazole-d4 (major) can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-Acetyl Sulfamethoxazole-d4 (major) is widely used in scientific research, particularly in:
Analytical Chemistry: As an internal standard for the quantification of sulfamethoxazole in biological samples using mass spectrometry.
Pharmacokinetics: To study the metabolism and excretion of sulfamethoxazole in vivo.
Environmental Chemistry: To trace the environmental fate of sulfamethoxazole and its metabolites.
Biomedical Research: To investigate the interactions of sulfamethoxazole with biological targets and its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl Sulfamethoxazole: The non-deuterated version of the compound.
Sulfamethoxazole-d4: The deuterated version without acetylation.
Sulfamethoxazole: The parent compound without any modifications.
Uniqueness
N-Acetyl Sulfamethoxazole-d4 (major) is unique due to its stable isotope labeling, which provides enhanced accuracy in analytical measurements. The acetylation further modifies its chemical properties, making it distinct from its non-acetylated counterparts .
Properties
IUPAC Name |
N-[2,3,5,6-tetradeuterio-4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-8-7-12(14-19-8)15-20(17,18)11-5-3-10(4-6-11)13-9(2)16/h3-7H,1-2H3,(H,13,16)(H,14,15)/i3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPIUNZCALHVBA-LNFUJOGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)NC2=NOC(=C2)C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



